molecular formula C12H17N B11911074 (2S,3R)-2-Isopropyl-3-methyl-1-phenylaziridine

(2S,3R)-2-Isopropyl-3-methyl-1-phenylaziridine

Cat. No.: B11911074
M. Wt: 175.27 g/mol
InChI Key: KOGUYOJOROUEGR-FVBASEICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-2-Isopropyl-3-methyl-1-phenylaziridine is a chiral aziridine compound characterized by its unique three-membered ring structure containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Isopropyl-3-methyl-1-phenylaziridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of (2S,3R)-2-isopropyl-3-methyl-1-phenylamine with a suitable halogenating agent, such as thionyl chloride or phosphorus tribromide, to form the corresponding aziridine ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize microreactor technology to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. This approach minimizes the formation of by-products and allows for efficient scaling up of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Isopropyl-3-methyl-1-phenylaziridine undergoes various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form oxaziridines using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxaziridines.

    Reduction: Amines.

    Substitution: Substituted aziridines with various functional groups.

Scientific Research Applications

(2S,3R)-2-Isopropyl-3-methyl-1-phenylaziridine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: Employed in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-2-Isopropyl-3-methyl-1-phenylaziridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The aziridine ring’s strained structure makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity underlies its potential as a pharmacophore in drug design.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-Methylglutamate: Another chiral compound with applications in asymmetric synthesis.

    (2S,3R)-2-Benzamidomethyl-3-hydroxybutyrate: Used as an intermediate in the synthesis of bioactive molecules.

    (2S,3R)-2-Chloro-3-hydroxy ester compounds: Employed in the production of pharmaceuticals and chemical intermediates.

Uniqueness

(2S,3R)-2-Isopropyl-3-methyl-1-phenylaziridine is unique due to its aziridine ring structure, which imparts high reactivity and versatility in chemical transformations. Its chiral nature also makes it valuable in enantioselective synthesis, providing access to optically pure compounds.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(2R,3S)-2-methyl-1-phenyl-3-propan-2-ylaziridine

InChI

InChI=1S/C12H17N/c1-9(2)12-10(3)13(12)11-7-5-4-6-8-11/h4-10,12H,1-3H3/t10-,12+,13?/m1/s1

InChI Key

KOGUYOJOROUEGR-FVBASEICSA-N

Isomeric SMILES

C[C@@H]1[C@@H](N1C2=CC=CC=C2)C(C)C

Canonical SMILES

CC1C(N1C2=CC=CC=C2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.